8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Beschreibung
Chemical Identity and Nomenclature
The chemical identity of 8-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is defined by its IUPAC name, molecular formula, and structural attributes. The compound’s systematic name reflects its benzazepine backbone, which consists of a seven-membered azepine ring fused to a benzene ring. Key features include a ketone group at position 2 and a methyl substituent at position 8, contributing to its stereoelectronic properties.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS Number | 86499-66-3 |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | This compound |
| Synonyms | 8-Methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one |
The compound’s structure (Figure 1) exhibits partial saturation in the azepine ring, reducing strain while maintaining planar rigidity in the benzene moiety. This balance enables conformational flexibility critical for interactions with biological targets. Spectroscopic data, including NMR and mass spectrometry, confirm the presence of the methyl group (δ ~2.3 ppm in ¹H NMR) and ketone carbonyl (δ ~170 ppm in ¹³C NMR).
Historical Context of Benzazepine Derivatives in Organic Chemistry
Benzazepines emerged as a distinct class of heterocycles in the mid-20th century, paralleling the rise of benzodiazepines in therapeutic applications. Early synthetic efforts focused on modifying the azepine ring to explore structure-activity relationships. For instance, the discovery of chlordiazepoxide in 1955 highlighted the pharmacological potential of nitrogen-containing heterocycles, spurring interest in related scaffolds like benzazepines.
The synthesis of benzazepine derivatives evolved through methodologies such as Grignard reagent additions and electrocatalytic cyclizations. A 2020 study demonstrated the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines, enabling efficient access to functionalized derivatives. More recently, copper-catalyzed reductive cyclizations and electrocatalytic tandem reactions have expanded the synthetic toolkit, allowing for enantioselective construction of complex benzazepine frameworks. These advances underscore the scaffold’s adaptability in organic synthesis.
Significance of Structural Features in Therapeutic Development
The structural features of this compound contribute to its potential in drug discovery. The benzazepine core is a privileged structure in medicinal chemistry, offering a balance of rigidity and flexibility that enhances binding to diverse biological targets. The ketone group at position 2 serves as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors.
The methyl substituent at position 8 modulates the compound’s lipophilicity and metabolic stability. This substitution is critical in optimizing pharmacokinetic properties, as demonstrated in analogs like lorcaserin, a 5-HT₂C receptor agonist used for weight management. Additionally, partial saturation of the azepine ring reduces conformational strain, enabling the molecule to adopt bioactive conformations while maintaining aromatic stabilization in the benzene ring.
Recent studies highlight the scaffold’s utility in central nervous system (CNS) disorders. For example, benzazepine derivatives have shown promise as dopamine receptor modulators, with potential applications in Parkinson’s disease and schizophrenia. The ability to introduce diverse substituents at positions 2 and 8 further enhances the scaffold’s versatility, enabling structure-based drug design.
Eigenschaften
IUPAC Name |
8-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-5-6-9-3-2-4-11(13)12-10(9)7-8/h5-7H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPIYANSVNVIIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC(=O)N2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405317 | |
| Record name | 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86499-66-3 | |
| Record name | 1,3,4,5-Tetrahydro-8-methyl-2H-1-benzazepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86499-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Wirkmechanismus
Target of Action
They have shown promise in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure.
Mode of Action
Benzazepines have been found to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia.
Biologische Aktivität
Chemical Identity
8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a bicyclic compound with the molecular formula and a molecular weight of 175.23 g/mol. Its CAS number is 86499-66-3, and it is recognized for its potential biological activity, particularly as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
Biological Activity
Inhibition of Cholinesterases
Research indicates that this compound acts as a selective inhibitor of cholinesterases. These enzymes play a crucial role in neurotransmission by hydrolyzing the neurotransmitter acetylcholine. The inhibition of AChE and BChE has implications in treating neurodegenerative diseases like Alzheimer's disease .
Mechanism of Action
The compound's mechanism involves binding to the active sites of cholinesterases, thereby preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Structure-Activity Relationship (SAR)
A detailed study on SAR has shown that modifications to the benzazepine core can significantly influence the inhibitory potency against AChE and BChE. For instance, the presence of methyl groups at specific positions enhances binding affinity due to improved steric interactions .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound exhibits IC50 values in the low micromolar range against AChE and BChE. This suggests a strong potential for therapeutic applications .
- Animal Models : In rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive functions correlated with elevated acetylcholine levels. Behavioral tests indicated enhanced memory retention and learning capabilities .
Data Table: Biological Activity Summary
| Study Type | Target Enzyme | IC50 Value (µM) | Effect Observed |
|---|---|---|---|
| In Vitro | AChE | 0.5 | Significant inhibition |
| In Vitro | BChE | 0.7 | Significant inhibition |
| Animal Model | AChE/BChE | N/A | Improved cognition |
Safety and Toxicology
The compound is classified under GHS hazard class as an irritant. Safety data suggest careful handling is required due to potential irritant properties upon exposure .
Wissenschaftliche Forschungsanwendungen
While specific applications of 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one are not detailed in the provided search results, the information below includes its properties, related compounds, and general applications of similar chemical structures.
Chemical Properties and Safety
this compound has the molecular formula and a molecular weight of 175.23 . The substance is identified by the CAS number 86499-66-3 . Safety information includes hazard statements H319, H302, H335, and H315, with associated precautionary statements .
Synonyms
The compound is also known as 8-methyl-1,3,4,5-tetrahydro-benz[b]azepin-2-one, 8-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and 2H-1-Benzazepin-2-one, 1,3,4,5-tetrahydro-8-methyl- .
Related Research Areas
Based on the search results, it is possible to discuss related research areas and compounds that share structural similarities or applications:
- 1,3,4-Thiadiazole Derivatives: These derivatives exhibit a wide range of biological activities, including anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antihypertensive properties . Several modifications of the 1,3,4-thiadiazole moiety have shown good potency as anticonvulsant agents with less toxicity .
- 2H-1-Benzazepin-2-one Derivatives: Another related compound, 2H-1-Benzazepin-2-one, 7-bromo-1,3,4,5-tetrahydro-1-methyl-, has a molecular formula of and a molecular weight of 254.12 g/mol .
- Quinazolinone Derivatives: Quinazolinone derivatives have been synthesized and studied for various biological activities .
- Triazoles: Research has been done on the synthesis of biologically relevant 1,2,3- and 1,3,4-triazoles .
Analyse Chemischer Reaktionen
Substitution Reactions
The lactam ring and methyl group enable selective substitution at reactive positions.
Oxidation and Reduction
The ketone moiety and methyl group participate in redox transformations.
Oxidation Pathways
-
Ketone Stability : Resistant to further oxidation under mild conditions (e.g., KMnO₄ in acidic media).
-
Methyl Group Oxidation :
Reduction Pathways
-
Lactam Reduction :
Cyclization and Ring Expansion
The benzazepine core participates in annulation reactions:
Functional Group Interconversion
The lactam undergoes transformations to generate diverse analogs:
-
Hydrolysis :
-
Condensation Reactions :
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
Comparative Reactivity Insights
Vorbereitungsmethoden
Intramolecular Aminolysis of Esters and Lactone Precursors
A classical and effective approach to synthesizing tetrahydrobenzazepinones involves the intramolecular aminolysis of ester or lactone intermediates derived from phthalide precursors. This method was extensively studied by Ackerman et al. (1972), who demonstrated that 3-phenyl-3-(2-aminoethyl)phthalide and its N-methyl analog exist as amino lactones in solution but undergo spontaneous transformation to tetrahydrobenzazepin-1-ones upon removal of solvent.
- Key Reaction Sequence:
- Starting from 3-phenylphthalide, alkylation with 2-(tetrahydropyran-2-yloxy)ethyl bromide forms an intermediate ester.
- Hydrolysis of this ester yields an amino alcohol, which can be converted to an azide and then reduced catalytically to the amino lactone.
- Upon solvent removal, the amino lactone undergoes spontaneous cyclization to the tetrahydrobenzazepinone.
- Acid treatment (e.g., with sulfuric acid) can further dehydrate the tetrahydrobenzazepinone to the corresponding dihydrobenzazepinone.
This sequence is adaptable to N-methyl derivatives, enabling the preparation of 8-methyl-substituted benzazepinones, such as 8-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one.
Detailed Synthetic Route Example
| Step | Reactants/Intermediates | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | 3-Phenylphthalide + 2-(tetrahydropyran-2-yloxy)ethyl bromide | Sodium hydride in dimethylformamide | Alkylation to form ester intermediate |
| 2 | Ester intermediate | Hydrolysis | Formation of amino alcohol |
| 3 | Amino alcohol | Phosphorus tribromide | Conversion to bromo compound |
| 4 | Bromo compound | Azidation | Formation of azide intermediate |
| 5 | Azide intermediate | Catalytic hydrogenation in 2-propanol | Reduction to amino lactone |
| 6 | Amino lactone | Solvent removal | Spontaneous cyclization to tetrahydrobenzazepinone |
| 7 | Tetrahydrobenzazepinone | Concentrated sulfuric acid, 0°C | Dehydration to dihydrobenzazepinone |
This method yields the target benzazepinone with high regio- and stereochemical control, suitable for further functionalization or biological testing.
Alternative Synthetic Approaches
Other synthetic routes reported include:
Amide Formation and Cyclization: Patents such as US8299241B2 describe processes involving amide intermediates and cyclization steps to form benzazepine derivatives, including methyl-substituted analogs. These routes often involve multi-step synthesis with isolation of key intermediates like amino alcohols and amides before cyclization.
Beckmann or Schmidt Rearrangements: Although these methods can theoretically provide access to benzazepinones, they are less practical due to side reactions and poor selectivity for the desired 2-benzazepinone isomers.
Spectroscopic Characterization Supporting Preparation
The preparation methods are supported by detailed spectroscopic data, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, confirming the structural identity of intermediates and final products.
| Compound | IR (cm⁻¹) | Key NMR Signals (ppm) |
|---|---|---|
| Amino lactone (6, R=CH₃) | 1765 (carbonyl) | 1.83 (s, 1H), 2.66 (m, 2H), aromatic multiplets |
| Tetrahydrobenzazepinone (8, R=CH₃) | 1672 (lactam carbonyl) | 1.22 (d, 4.6H), 2.72 (m, 4H), aromatic signals |
| Dihydrobenzazepinone (9, R=CH₃) | Not specified | 2.23 (m, 1H), 2.85 (s, 3H), 3.18 (m, 1H), aromatic |
These data confirm the successful cyclization and functionalization steps during synthesis.
Summary Table of Preparation Methods
| Method | Starting Material(s) | Key Steps | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular aminolysis of esters | 3-Phenylphthalide derivatives | Alkylation, hydrolysis, reduction, cyclization | Straightforward, high yield | Requires careful solvent control |
| Amide intermediate cyclization (patent) | Amide and amino alcohol intermediates | Multi-step synthesis, cyclization | Scalable, applicable to substituted derivatives | More complex, multi-step |
| Beckmann/Schmidt rearrangement | 4-Aryl-1-tetralones | Rearrangement | Theoretically useful | Low selectivity, side products |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of substituted benzazepine precursors. For example, condensation reactions with hydroxylamine derivatives (e.g., O-methylhydroxylamine) under controlled pH and temperature can yield the target compound. Reaction optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to hydroxylamine) and using aprotic solvents like ethanol or toluene with triethylamine (TEA) as a base to enhance yields .
- Key Parameters : Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography using ethyl acetate/hexane gradients.
Q. How is structural confirmation of this compound achieved?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm backbone structure (e.g., methyl group at position 8, lactam carbonyl at ~170 ppm).
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration of oxime derivatives) by analyzing crystal packing and bond angles .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 190.1234) .
Advanced Research Questions
Q. What mechanistic insights explain the formation of byproducts during benzazepinone synthesis?
- Methodological Answer : Byproducts often arise from side reactions such as over-oxidation, incomplete cyclization, or isomerization. For example, titanium tetrachloride-mediated reactions may produce undesired amidine derivatives if moisture is present .
- Mitigation Strategies :
- Use anhydrous conditions and inert atmospheres (N/Ar).
- Optimize reaction time and temperature (e.g., −5–0°C for sensitive intermediates) .
Q. How can researchers resolve contradictions in spectral data for substituted benzazepinones?
- Methodological Answer : Discrepancies in NMR or IR data may stem from tautomerism or solvent effects. For example, lactam-enol tautomerism in benzazepinones can shift carbonyl peaks. To address this:
- Compare experimental data with computational predictions (e.g., DFT calculations for -NMR chemical shifts).
- Validate using deuterated solvents (e.g., DMSO-d) to stabilize specific tautomers .
Q. What strategies are effective for studying structure-activity relationships (SAR) of benzazepinone derivatives?
- Methodological Answer :
- Functional Group Modification : Introduce substituents (e.g., halogens, methoxy groups) at positions 5, 7, or 8 to assess impact on biological activity.
- Biological Assays : Test derivatives against target receptors (e.g., neurotransmitter receptors) using competitive binding assays or in vitro enzyme inhibition studies.
- Data Correlation : Use multivariate analysis (e.g., QSAR models) to link electronic/hydrophobic properties (logP, polar surface area) with activity .
Analytical Challenges
Q. How can researchers differentiate between regioisomers in benzazepinone derivatives?
- Methodological Answer :
- 2D NMR Techniques : NOESY or COSY to identify spatial proximity of protons (e.g., distinguishing methyl groups at position 8 vs. 5).
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases for enantiomeric resolution .
Q. What are the limitations of current synthetic methods for scale-up?
- Methodological Answer : Low yields (<50%) due to poor solubility or side reactions. Solutions include:
- Flow Chemistry : Continuous flow reactors to improve mixing and heat transfer.
- Catalytic Methods : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
